molecular formula C12H14BrClN4 B13160778 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride

Cat. No.: B13160778
M. Wt: 329.62 g/mol
InChI Key: KFSQHOHPFYTLCH-UHFFFAOYSA-N
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Description

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is a chemical compound with the molecular formula C12H13BrN4·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride typically involves the following steps:

    Bromination: The starting material, quinazoline, undergoes bromination to introduce a bromine atom at the 6-position.

    Piperazine Substitution: The brominated quinazoline is then reacted with piperazine to introduce the piperazinyl group at the 4-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The piperazinyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while oxidation and reduction can modify the functional groups on the quinazoline ring.

Scientific Research Applications

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance binding affinity and selectivity towards these targets. The quinazoline core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is unique due to the presence of both the bromine atom and the piperazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H14BrClN4

Molecular Weight

329.62 g/mol

IUPAC Name

6-bromo-4-piperazin-1-ylquinazoline;hydrochloride

InChI

InChI=1S/C12H13BrN4.ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;/h1-2,7-8,14H,3-6H2;1H

InChI Key

KFSQHOHPFYTLCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl

Origin of Product

United States

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